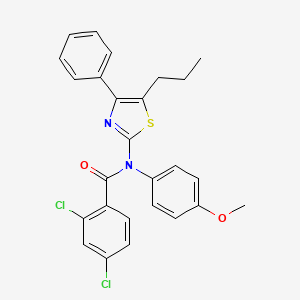
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate, also known as BTPP, is a synthetic organic compound with potential applications in scientific research. BTPP is a heterocyclic compound that belongs to the pyrylium family. It is a yellow-orange powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. BTPP has attracted the attention of researchers due to its unique electronic and optical properties, which make it a promising material for various applications.
作用機序
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate works by interacting with biological molecules and altering their electronic and optical properties. It can act as a fluorescent probe by emitting light when excited by a specific wavelength of light. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can also interact with enzymes and other biological molecules, altering their activity and function.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological assays to study enzyme activity and protein-protein interactions. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has also been used as a fluorescent probe for imaging and sensing applications in cells and tissues.
実験室実験の利点と制限
One advantage of using 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate in lab experiments is its unique optical properties, which make it an ideal candidate for use in fluorescent sensors and bioimaging agents. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo. However, one limitation of using 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate is its limited solubility in aqueous solutions, which can limit its use in certain biological assays.
将来の方向性
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate in scientific research. One potential application is in the development of fluorescent probes for imaging and sensing applications in living organisms. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can also be used as a tool for studying enzyme activity and protein-protein interactions. Another future direction is the development of new synthetic methods for 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate that improve its solubility and stability in aqueous solutions. Overall, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has the potential to be a valuable tool for various scientific research fields.
合成法
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be synthesized using various methods, including the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting compound with methyl thiocyanate and perchloric acid. Another method involves the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting compound with methyl isothiocyanate and perchloric acid.
科学的研究の応用
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has potential applications in various scientific research fields, including materials science, chemistry, and biology. In materials science, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a fluorescent probe for imaging and sensing applications. Its unique optical properties make it an ideal candidate for use in fluorescent sensors and bioimaging agents. In chemistry, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a catalyst for various organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols. In biology, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a tool for studying biological processes, including enzyme activity and protein-protein interactions.
特性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2S.ClHO4/c1-14-12-19(15-4-8-17(21-2)9-5-15)23-20(13-14)16-6-10-18(22-3)11-7-16;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIJGORGZRBCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[S+]C(=C1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)
![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)